Product packaging for 4-Nonyl Phenol-13C6 Monoethoxylate(Cat. No.:)

4-Nonyl Phenol-13C6 Monoethoxylate

Cat. No.: B13439573
M. Wt: 270.36 g/mol
InChI Key: KUXGUCNZFCVULO-BBONSKRCSA-N
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Description

Contextualization of Alkylphenol Ethoxylates in Environmental Contaminant Research

Alkylphenol ethoxylates are a major class of nonionic surfactants used extensively in industrial processes, commercial products, and consumer goods. wikipedia.org Their applications range from detergents and emulsifiers to paints and pesticides. wikipedia.orgumweltprobenbank.de APEs, particularly nonylphenol ethoxylates (NPEOs), are released in substantial quantities into wastewater systems. nih.gov Through biodegradation in wastewater treatment plants and the natural environment, NPEOs are transformed into various by-products, including the more persistent and toxic nonylphenol (NP). umweltprobenbank.denih.gov

Due to its low solubility and high hydrophobicity, nonylphenol tends to accumulate in organic-rich environmental compartments like sewage sludge and river sediments. nih.gov The presence of nonylphenol in the environment is a concern because it is classified as a xenobiotic and an endocrine disruptor, meaning it can interfere with the hormonal systems of wildlife and humans. wikipedia.orgnih.gov The estrogen-like activity of nonylphenol and its degradation products has been linked to adverse effects in aquatic organisms. nih.govoup.com This has led to restrictions and bans on the use of NPEOs in several countries. umweltprobenbank.denih.gov

Rationale for Utilizing Isotopically Labeled Compounds (e.g., 13C6) in Advanced Environmental and Mechanistic Studies

To accurately trace the environmental fate, transport, and breakdown of NPEOs and their metabolites, scientists increasingly rely on isotopically labeled compounds. alfa-chemistry.comnih.gov Stable isotope labeling, such as with Carbon-13 (¹³C), involves replacing some of the common ¹²C atoms in a molecule with the heavier, non-radioactive ¹³C isotope. alfa-chemistry.com This "tagging" of the molecule allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterparts in complex environmental samples. alfa-chemistry.comfrontiersin.org

The use of ¹³C-labeled compounds, like 4-Nonyl Phenol-¹³C₆ Monoethoxylate, offers several advantages in scientific studies:

Enhanced Analytical Accuracy: When used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), ¹³C-labeled compounds improve the accuracy and precision of quantification. sigmaaldrich.comresearchgate.netnih.gov This is because they behave chemically and physically almost identically to the non-labeled compounds being analyzed, correcting for any sample loss during preparation and analysis. sigmaaldrich.com

Metabolic and Degradation Pathway Elucidation: By introducing a ¹³C-labeled compound into a controlled system, such as a microbial culture or a soil sample, researchers can track the transformation of the compound and identify its breakdown products. alfa-chemistry.commdpi.com This provides invaluable insights into the metabolic pathways and biodegradation rates of the contaminant.

Source Tracking: In some instances, isotopically labeled compounds can help to trace the origin and movement of pollutants in the environment.

Identification of Key Research Inquiries and Scientific Objectives for 4-Nonyl Phenol-13C6 Monoethoxylate Investigations

The synthesis and application of 4-Nonyl Phenol-¹³C₆ Monoethoxylate are driven by specific scientific questions aimed at understanding the environmental behavior of nonylphenol ethoxylates. Key research objectives include:

Improving Analytical Methods: Developing more robust and reliable analytical methods for the detection and quantification of nonylphenol and its ethoxylates in various environmental matrices, including water, sediment, and biological tissues. researchgate.netnih.govresearchgate.net

Investigating Biodegradation Pathways: Determining the primary routes and rates of biodegradation of nonylphenol monoethoxylate under different environmental conditions (e.g., aerobic vs. anaerobic) and identifying the microbial communities responsible for these transformations. acs.org

Assessing Bioavailability and Trophic Transfer: Studying the uptake and accumulation of nonylphenol monoethoxylate in aquatic and terrestrial organisms to understand its potential to enter and move through food webs.

Understanding Adsorption and Transport Mechanisms: Quantifying the partitioning of nonylphenol monoethoxylate between water, sediment, and soil to predict its mobility and persistence in the environment. oup.com

By addressing these research questions, scientists can better assess the environmental risks associated with nonylphenol ethoxylates and develop more effective strategies for their management and remediation. The use of isotopically labeled compounds like 4-Nonyl Phenol-¹³C₆ Monoethoxylate is indispensable in achieving these critical scientific goals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O2 B13439573 4-Nonyl Phenol-13C6 Monoethoxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28O2

Molecular Weight

270.36 g/mol

IUPAC Name

2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethanol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1

InChI Key

KUXGUCNZFCVULO-BBONSKRCSA-N

Isomeric SMILES

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Origin of Product

United States

Synthesis Methodologies and Isotopic Purity Characterization of 4 Nonyl Phenol 13c6 Monoethoxylate

Strategies for Carbon-13 Isotopic Labeling within Alkylphenol Ethoxylate Structures

The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate fundamentally involves a two-step process: the creation of the carbon-13 labeled 4-nonylphenol (B119669) core followed by ethoxylation.

The primary strategy for producing the labeled precursor, 4-Nonyl Phenol-13C6, involves the acid-catalyzed alkylation of phenol-13C6 with a mixture of nonenes. wikipedia.org The carbon-13 atoms are incorporated into the aromatic ring of the phenol (B47542) molecule. This labeled phenol is then reacted with nonene. This process typically results in a complex mixture of branched isomers, with the para-substituted isomer being the most predominant, constituting over 90% of the mixture. sigmaaldrich.comsigmaaldrich.com

Once the 4-Nonyl Phenol-13C6 is synthesized and purified, the monoethoxylate is typically formed through an ethoxylation reaction. This involves reacting the labeled nonylphenol with ethylene (B1197577) oxide under basic conditions, often catalyzed by an alkaline catalyst like sodium or potassium hydroxide (B78521) at elevated temperatures (120-180°C). elchemy.com

More advanced and specific strategies for incorporating carbon-13 into the phenolic ring have also been developed. One such method involves a formal [5+1] cyclization. chemrxiv.org In this approach, a 1,5-dibromo-1,4-pentadiene precursor undergoes a lithium-halogen exchange and is then treated with a carbon-13 labeled carbonate ester, such as dibenzyl carbonate-13C. chemrxiv.org This reaction builds the aromatic ring with the 13C isotope specifically at the ipso-carbon (the carbon atom to which the alkyl and hydroxyl groups are attached). chemrxiv.org This method allows for highly site-specific labeling. Additionally, new radical-based methods are emerging for the incorporation of isotopically labeled carbons into complex molecules, offering potential new pathways for creating such standards. nih.gov

The primary application of these labeled compounds is to serve as internal standards or surrogate standards in analytical methods, particularly for environmental analysis as outlined in standards like ISO 18857-2. cymitquimica.compharmaffiliates.com The use of a 13C-labeled standard, which has nearly identical chemical and physical properties to the target analyte but a different mass, allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. researchgate.netnih.gov

Spectroscopic and Chromatographic Validation Techniques for Labeled Compound Purity and Isomeric Distribution

To be effective as an analytical standard, the chemical purity, isotopic enrichment, and isomeric distribution of this compound must be rigorously verified. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Validation:

Mass Spectrometry (MS): MS is fundamental for confirming the molecular weight and, crucially, the isotopic purity of the labeled compound. The mass difference of 6 atomic mass units (amu) between the labeled standard and the native compound is ideal for differentiation in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. sigmaaldrich.com Analysis of the mass distribution confirms the high enrichment of the 13C6 isotopologue and quantifies the presence of other isotopologues (13C0 to 13C5). lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to confirm the chemical structure of the final product. lgcstandards.comlgcstandards.comgoogle.com The spectra are compared against the expected structure to ensure the ethoxy group is correctly attached and the nonyl chain and phenol ring are intact. google.comresearchgate.net For the 13C-labeled ring, 13C NMR provides direct evidence of the label's incorporation and position. chemrxiv.orglgcstandards.com

Chromatographic Validation:

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or MS, is used to assess the chemical purity of the compound. It separates the main compound from any residual starting materials, solvents, or by-products. lgcstandards.com Technical grade nonylphenol is a complex mixture of isomers, and GC-MS analysis reveals that it consists mainly of branched para-isomers. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment and is particularly useful for analyzing non-volatile or thermally labile compounds like alkylphenol ethoxylates. researchgate.netnih.gov Mixed-mode HPLC methods have been developed for the efficient separation of nonylphenol and its various ethoxylates. researchgate.netnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for quantifying these compounds, where the labeled standard is essential for accuracy. epa.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS): For a detailed analysis of the complex isomeric mixture inherent in nonylphenol-derived products, advanced techniques like GCxGC coupled with Time-of-Flight Mass Spectrometry are employed. tandfonline.com This method provides superior separation of the numerous nonylphenol isomers, allowing for a more precise characterization of the isomeric distribution in the final product. tandfonline.com

The data below, derived from typical certificates of analysis, illustrates the results of such validation techniques.

Table 1: Purity and Isotopic Distribution of this compound

Analytical TestSpecificationTypical ResultReference
AppearanceWhite to Off-White Low-Melting SolidOff-White Low-Melting Solid lgcstandards.com
GC Purity>95%97.30% lgcstandards.com
NMRConforms to StructureConforms lgcstandards.com
MSConforms to StructureConforms lgcstandards.com
Isotopic Purity (13C6)>95%99.0% lgcstandards.com

Table 2: Detailed Isotopic Mass Distribution for this compound

IsotopologueNormalized Intensity (%)Reference
13C00.19% lgcstandards.com
13C10.01% lgcstandards.com
13C20.14% lgcstandards.com
13C30.08% lgcstandards.com
13C41.06% lgcstandards.com
13C52.06% lgcstandards.com
13C696.45% lgcstandards.com

Advancements in Laboratory-Scale Production and Enrichment of 13C-Labeled Nonylphenol Ethoxylates

The laboratory-scale production of 13C-labeled nonylphenol ethoxylates is driven by the need for high-purity analytical standards for environmental monitoring and research. sigmaaldrich.comnih.gov While commercial nonylphenol ethoxylates are produced in massive quantities, the synthesis of their labeled analogues is a specialized process focused on quality rather than quantity. sigmaaldrich.comsigmaaldrich.com

Advancements in this area focus on several key aspects:

Isomer-Specific Synthesis: Technical nonylphenol is a complex mixture of many isomers. sigmaaldrich.comsigmaaldrich.com A significant advancement is the synthesis of specific, individual isomers of 13C-labeled nonylphenol and their subsequent ethoxylation. For example, the isomer 4-(3,6-dimethyl-3-heptyl)phenol, a prevalent component in technical mixtures, has been specifically synthesized with a 13C-labeled ring to serve as a more accurate internal standard for the analysis of technical NP and its ethoxylates. sigmaaldrich.comsigmaaldrich.com

Improved Purification Techniques: The development of more effective purification methods, such as advanced chromatographic techniques, is crucial for isolating the desired labeled product from reaction by-products and unreacted starting materials. This ensures the high chemical purity (>95%) required for an analytical standard. lgcstandards.com

High-Enrichment Labeling: The goal is to achieve the highest possible isotopic enrichment to maximize sensitivity and minimize any potential interference from the unlabeled compound. Methods are optimized to ensure isotopic purity is consistently high, often exceeding 99%. lgcstandards.comlgcstandards.com

Custom Synthesis: Laboratories and chemical suppliers often perform custom syntheses to produce labeled nonylphenol ethoxylates with varying ethoxy chain lengths (e.g., di-ethoxylates, oligo-ethoxylates) to meet the specific needs of analytical methods that target a range of degradation products found in the environment. researchgate.netnih.govresearchgate.net These custom-synthesized analogues are critical for improving the quantitative accuracy and precision of methods analyzing the full spectrum of nonylphenol ethoxylate compounds. researchgate.netnih.gov

These laboratory-scale advancements ensure that researchers and regulatory bodies have access to the precise and reliable tools needed to monitor and study the environmental fate of nonylphenol ethoxylates.

Advanced Analytical Methodologies for Environmental Quantification and Tracing of 4 Nonyl Phenol 13c6 Monoethoxylate

Mass Spectrometry Approaches for Detection and Quantification (e.g., LC-MS/MS, GC-MS/MS)

Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the cornerstone for the detection and quantification of 4-Nonylphenol (B119669) ethoxylates in environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools that provide the necessary selectivity and sensitivity for these analyses. gov.bc.caeag.com

LC-MS/MS is particularly well-suited for analyzing nonylphenol ethoxylates, including their carboxylated metabolites. eag.comresearchgate.net This technique allows for the direct analysis of these compounds without the need for derivatization, which is often required for GC-based methods. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode enhances specificity and sensitivity. lcms.cz In MRM, specific precursor-to-product ion transitions are monitored for each analyte, minimizing the impact of co-eluting matrix components. For instance, in the analysis of nonylphenol ethoxylates, ammonium (B1175870) adducts [M+NH4]+ are often preferentially formed in the electrospray ionization (ESI) source, providing a characteristic signature for detection. lcms.cz

GC-MS/MS is another valuable technique, especially for the analysis of the less polar nonylphenol and its shorter-chain ethoxylates. gov.bc.caresearchgate.net Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds. researchgate.net Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers exceptional resolving power for separating the complex mixture of nonylphenol isomers. amazonaws.comtandfonline.com This high-resolution separation is crucial as the biological activity of nonylphenol can vary between its different isomers. nih.govresearchgate.net

The choice between LC-MS/MS and GC-MS/MS often depends on the specific analytes of interest, the sample matrix, and the desired level of sensitivity. Both techniques, when properly validated, provide reliable and accurate quantification of 4-nonylphenol ethoxylates and their degradation products in environmental samples. gov.bc.cajournaljgeesi.com

Table 1: Typical Mass Spectrometry Parameters for Nonylphenol Ethoxylate Analysis

ParameterLC-MS/MSGC-MS/MS
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode gov.bc.calcms.czElectron Impact (EI) tandfonline.com
Mass Analyzer Triple Quadrupole (QqQ) lcms.czTime-of-Flight (TOF) amazonaws.comtandfonline.com
Acquisition Mode Multiple Reaction Monitoring (MRM) lcms.czFull Scan or Selected Ion Monitoring (SIM) mdpi.com
Typical Analytes Nonylphenol, Nonylphenol Ethoxylates (NP1EO, NP2EO, etc.), Nonylphenol Ethoxycarboxylates (NPECs) gov.bc.caresearchgate.netNonylphenol isomers, short-chain Nonylphenol Ethoxylates amazonaws.comtandfonline.com
Derivatization Generally not required eag.comOften required (e.g., silylation, methylation) researchgate.netdphen1.com

Chromatographic Separation Techniques for Nonylphenol Ethoxylate Isomers and Environmental Metabolites

The environmental fate and biological effects of nonylphenol ethoxylates are complicated by the existence of numerous isomers and a wide range of degradation products. eag.comnih.govresearchgate.net Therefore, effective chromatographic separation is essential for the accurate assessment of these compounds.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for separating nonylphenol ethoxylates and their polar metabolites. eag.comresearchgate.net Reversed-phase chromatography, using C18 columns, is widely employed. lcms.cz Gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allows for the separation of ethoxymers with different chain lengths. nih.gov The addition of a modifier like acetic acid or ammonium acetate (B1210297) can improve peak shape and ionization efficiency in mass spectrometry. lcms.cznih.gov For the challenging separation of nonylphenol isomers, specialized columns, such as those with graphitic carbon stationary phases, have shown promise in resolving a technical mixture into multiple peaks. nih.govresearchgate.netdntb.gov.ua

Gas chromatography (GC) is particularly powerful for the separation of the more volatile and less polar nonylphenol isomers. amazonaws.com High-resolution capillary columns, such as those with a DB-5ms stationary phase, are commonly used. amazonaws.com The complexity of technical nonylphenol mixtures, which can contain over twenty isomers, has driven the development of comprehensive two-dimensional gas chromatography (GCxGC). amazonaws.comnih.govresearchgate.net GCxGC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC, allowing for the separation of a greater number of individual isomers. amazonaws.com

Sample Preparation Strategies for Diverse Environmental Matrices (e.g., Water, Sediment, Biota)

The effective extraction and cleanup of 4-nonylphenol ethoxylates from diverse environmental matrices are critical steps for reliable quantification. The choice of sample preparation technique depends on the matrix type and the target analytes.

For water samples , solid-phase extraction (SPE) is the most common method for concentrating and purifying nonylphenol ethoxylates. gov.bc.cagov.bc.ca Polymeric sorbents are often used for this purpose. gov.bc.ca The water sample is typically acidified and passed through the SPE cartridge, after which the analytes are eluted with an organic solvent. gov.bc.ca

For sediment and soil samples , more rigorous extraction techniques are required. gov.bc.cadss.go.th Pressurized fluid extraction (PFE) and ultrasonic-assisted extraction are effective methods for extracting nonylphenol ethoxylates from solid matrices. nih.govnih.gov These techniques use organic solvents, such as a mixture of hexane (B92381) and acetone (B3395972) or methanol and dichloromethane, at elevated temperatures and pressures to enhance extraction efficiency. gov.bc.cadss.go.th The resulting extracts often require a cleanup step, such as SPE, to remove interfering substances. gov.bc.ca

For biota samples , the high lipid content presents a significant challenge. Extraction is typically performed with organic solvents, and the resulting extract requires extensive cleanup to remove lipids and other interfering compounds. This can involve techniques such as gel permeation chromatography or solid-phase extraction. The analysis of nonylphenol and its metabolites in biota is crucial for understanding their bioaccumulation and potential impacts on wildlife. mdpi.com

Method Validation, Quality Control, and Interlaboratory Comparison in Environmental Analytical Chemistry

To ensure the reliability and comparability of data generated for the environmental monitoring of 4-nonylphenol ethoxylates, rigorous method validation and quality control (QC) procedures are essential. nih.gov Method validation demonstrates that an analytical method is suitable for its intended purpose. mdpi.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed through the analysis of certified reference materials or spiked samples. gov.bc.ca

Precision: The degree of agreement among independent measurements, expressed as the relative standard deviation (RSD). gov.bc.ca

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

Selectivity: The ability of the method to distinguish the analyte from other components in the sample. lcms.cz

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Routine quality control measures are necessary to monitor the ongoing performance of the analytical method. gov.bc.ca These include the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates. gov.bc.ca The use of internal standards, particularly isotopically labeled standards, is a critical component of quality control for correcting for variations in instrument response and sample processing. gov.bc.ca

Interlaboratory comparison studies, also known as proficiency testing, are crucial for assessing the comparability of results among different laboratories. nih.gov These studies involve the analysis of common samples by multiple laboratories and help to identify and address any systematic biases in analytical methods. The development of standardized methods and the availability of certified reference materials are vital for improving the quality and consistency of environmental data for nonylphenol ethoxylates.

Environmental Distribution, Transport, and Partitioning Dynamics of 4 Nonyl Phenol 13c6 Monoethoxylate

Aquatic System Distribution: Surface Water, Groundwater, and Wastewater Effluents

Nonylphenol ethoxylates and their degradation products, including NP and NP1EO, are frequently detected in various aquatic environments. journaljgeesi.comresearchgate.net Wastewater treatment plants are a primary source of these compounds in aquatic systems. nih.govhealth.state.mn.us While treatment processes can remove a significant portion of longer-chain NPEOs, the degradation can lead to the formation of more persistent and sometimes more toxic byproducts like 4-nonylphenol (B119669). calpoly.educa.gov

Effluents from these treatment facilities continuously release NP and NPEOs into rivers and streams. health.state.mn.us Studies have documented the presence of NP and its metabolites in treated wastewater effluents at concentrations ranging from less than 0.1 to 369 µg/L in the US, and up to 343 µg/L in Spain. nih.gov In Tokyo, NP concentrations in river water were found to range from 0.051 to 1.08 µg/L. nih.govacs.org A study on the Cuyahoga River in the USA reported a maximum concentration of 5.1 µg/L for nonylphenol mono-ethoxylates. scielo.org.za In Minnesota, nonylphenols have been frequently found in treated wastewater and surface water, with some detections in groundwater as well. health.state.mn.us The presence of these compounds in groundwater has also been observed in other regions, indicating their potential to leach from soil and contaminate underground water sources. nih.govccme.ca

The distribution between the dissolved and particulate phases is a key factor in their transport. In river water, a significant portion of NP, approximately 20%, has been found in the particulate phase, highlighting its tendency to associate with suspended solids. nih.govacs.org The solubility of NPEOs is dependent on the length of the ethoxylate chain; shorter-chain oligomers like NP1EO are more lipophilic and less water-soluble compared to those with longer chains. scielo.org.za

Table 1: Concentration of Nonylphenol (NP) and Nonylphenol Monoethoxylate (NP1EO) in Various Aquatic Environments

CompoundLocationMatrixConcentration Range (µg/L)Reference
Nonylphenol (NP)USATreated Wastewater Effluent<0.1 - 369 nih.gov
Nonylphenol (NP)SpainTreated Wastewater Effluent6 - 343 nih.gov
Nonylphenol (NP)Tokyo, JapanRiver Water0.051 - 1.08 nih.govacs.org
Nonylphenol Monoethoxylate (NP1EO)Cuyahoga River, USASurface WaterUp to 5.1 scielo.org.za
Nonylphenol (NP)Minnesota, USATreated WastewaterTypically <1 health.state.mn.us
Nonylphenol (NP)Minnesota, USASurface WaterTypically <0.5, up to 3 health.state.mn.us
Nonylphenol (NP)Morro Bay, USASeawaterAverage 0.42 nih.gov

Sediment and Soil Sorption, Desorption, and Mobility Kinetics

The fate of 4-Nonyl Phenol-13C6 Monoethoxylate and its unlabeled analogs in terrestrial and sedimentary environments is largely governed by sorption and desorption processes. nih.gov Due to their hydrophobic nature, NP and short-chain NPEOs have a strong tendency to adsorb to soil and sediment particles, particularly those with high organic carbon content. nih.govcalpoly.educcme.ca This partitioning behavior significantly influences their mobility and persistence in the environment.

Studies have shown that once in water, nonylphenols adhere strongly to soil and sediment. health.state.mn.us The high partition coefficients (Kow) of these compounds indicate they will effectively partition into sediments after being discharged from wastewater treatment plants. nih.gov Research in the Tokyo metropolitan area revealed that the organic carbon-normalized apparent partition coefficients (K'OC) for NP were an order of magnitude higher than expected from their octanol-water partition coefficients, indicating a strong affinity for aquatic particles. nih.govacs.org This strong binding to sediment can lead to their accumulation, with concentrations reported ranging from less than 0.1 to 13,700 µg/kg in US sediments. nih.gov In a Tokyo Bay sediment core, NP was well-preserved, with peak concentrations corresponding to deposits from the mid-1970s. nih.gov

Kinetic studies on the sorption of 4-nonylphenol in various soils indicated that apparent equilibrium is reached within 20 hours. nih.gov The sorption process is influenced by the structure of the nonylphenol isomer. nih.gov Desorption studies have revealed hysteresis, meaning the compound is more strongly retained by the soil than predicted by sorption isotherms alone. nih.gov While sorption to soil and sediment can limit their mobility, the potential for leaching into groundwater still exists. ccme.ca The persistence of these compounds in anaerobic sediments is a significant concern, with an estimated half-life of over 60 years. dss.go.thwikipedia.org

Table 2: Sediment and Soil Concentrations and Partitioning Data for Nonylphenol (NP)

ParameterValue/RangeMatrix/LocationKey FindingReference
Concentration<0.1 - 13,700 µg/kgUS SedimentsHigh variability in sediment contamination levels. nih.gov
Concentration0.5 - 13.0 µg/g (dry weight)Sumidagawa River Sediments, TokyoIndicates significant accumulation in river sediments. nih.govacs.org
Concentration53 ± 14 ng/g (dry weight)Morro Bay Sediment, USARelatively low compared to other estuaries worldwide. nih.gov
Log KOC3.97Set of 51 soilsStrong correlation with organic carbon content, indicating high sorption potential. nih.gov
Sorption Equilibrium Time~20 hoursSoil batch studiesRelatively rapid initial sorption to soil particles. nih.gov
Half-life in Sediment>60 yearsMarine SedimentsHigh persistence, especially in anaerobic conditions. dss.go.th

Atmospheric Transport and Deposition Mechanisms for Nonylphenol Ethoxylates

While the primary route of environmental entry for nonylphenol ethoxylates is through wastewater, atmospheric transport can also play a role in their distribution. Research has detected NP in the air, with concentrations in the US ranging from 0.01 to 81 ng/m³. nih.gov The semi-volatile nature of NP allows for its potential worldwide detection. nih.gov This suggests that these compounds can be transported over distances in the atmosphere and subsequently deposited in other locations, contributing to their widespread presence in the environment. Further research is needed to fully understand the fate and transport of NP and NPEOs in the air. scielo.org.za

Inter-compartmental Exchange and Mass Balance Studies Utilizing Labeled Tracers

Isotopically labeled compounds like this compound are invaluable tools for conducting inter-compartmental exchange and mass balance studies. These tracers allow scientists to distinguish the compound of interest from background levels and track its movement and transformation between water, sediment, soil, and air. dss.go.th

The use of labeled internal standards is also a key part of analytical methods for quantifying nonylphenols and their ethoxylates in environmental samples like soil and water. gov.bc.cagov.bc.ca This ensures accurate measurement, which is fundamental to understanding their distribution and fate. While specific mass balance studies utilizing this compound were not found in the search results, the principles of using labeled tracers are well-established for this class of compounds.

Environmental Transformation Pathways and Degradation Kinetics of 4 Nonyl Phenol 13c6 Monoethoxylate

Biodegradation Processes in Aerobic and Anaerobic Environmental Compartments

Biodegradation is a primary mechanism for the removal of 4-Nonylphenol-¹³C₆ Monoethoxylate from the environment. The process occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with degradation rates and pathways varying significantly between the two.

Under aerobic conditions, the biodegradation of NPEOs is generally more rapid and complete. Studies have shown that in environments like river water, the primary degradation of NPEOs can be quite fast, with over 99% degradation observed within a few days. nih.gov The half-lives for aerobic degradation of nonylphenol (NP), a key metabolite, in sewage sludge and sediments can range from 1.1 to 99.0 days, influenced by various environmental factors. nih.gov

Anaerobic degradation of NPEOs is typically a slower process. The half-lives for the anaerobic degradation of NP have been reported to range from 23.9 to 69.3 days. nih.gov Different anaerobic conditions also influence degradation rates, with the order of degradation rates being sulfate-reducing > methanogenic > nitrate-reducing conditions. nih.govresearchgate.net

A diverse range of microorganisms is capable of degrading NPEOs. Under anaerobic conditions, the addition of 4-nonylphenol (B119669) to an anaerobic fluidized bed reactor led to the selection of a microbial consortium strongly linked to the degradation of aromatic compounds and surfactants. This included bacteria from the genera Geothrix, Holophaga, Aeromonas, Pelobacter, Pseudomonas, and Delftia. nih.gov In denitrifying conditions, bacteria closely related to denitrifying hexadecane (B31444) and linear alkylbenzene sulfonate (LAS) degraders have been implicated in the degradation of linear nonylphenol, suggesting that the initial attack occurs on the nonyl chain. nih.gov

The enzymatic degradation of NPEOs involves two primary initial pathways:

Ethoxylate Chain Shortening: This pathway involves the sequential shortening of the ethoxylate chain. Under aerobic conditions, this is often initiated by an ω-carboxylation of the ethoxylate chain, forming carboxylated metabolites (NPECs). nih.gov This is contrary to the previously held belief that the primary step was simply the shortening of the chain.

Aromatic Ring Cleavage: The cleavage of the stable aromatic ring is a critical step in the complete mineralization of the compound. Studies using ¹⁴C-labeled NPE have demonstrated that the phenolic ring can be opened and mineralized to ¹⁴CO₂. nih.gov This process is often mediated by monooxygenases and dioxygenases, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. For instance, Sphingomonas sp. strain NP5 possesses a unique monooxygenase that can attack a wide range of 4-alkylphenols. mdpi.com

The use of isotopically labeled compounds like 4-Nonylphenol-¹³C₆ Monoethoxylate is instrumental in identifying and quantifying biotransformation products. The stable isotope label allows for the differentiation of the compound and its metabolites from the background of other organic molecules in complex environmental samples.

Studies using ¹³C-labeled NPEO analogs as isotope-dilution surrogate standards have significantly improved the quantitative accuracy and precision of analytical methods for detecting NP and NPEOs in wastewater and sediment. nih.govresearchgate.net This approach enables the precise tracking of the parent compound's degradation and the formation of various intermediates.

Key biotransformation products identified through such studies include:

Short-chain NPEOs: The stepwise shortening of the ethoxylate chain leads to the formation of nonylphenol diethoxylate (NP₂EO) and nonylphenol monoethoxylate (NP₁EO). nih.gov

Nonylphenol (NP): The complete loss of the ethoxylate chain results in the formation of 4-nonylphenol, a more persistent and estrogenic compound. nih.govca.gov

Carboxylated Metabolites: Under aerobic conditions, the oxidation of the ethoxylate chain leads to the formation of nonylphenol ethoxy carboxylates (NPECs). Further oxidation can also occur on the nonyl chain, leading to dicarboxylated metabolites (CAPECs). nih.gov

A study using ¹⁴C ring-labeled NPE9 in a simulated river water environment found that over 40% of the aromatic ring carbon was converted to ¹⁴CO₂, and 21% was incorporated into biomass, demonstrating significant mineralization. nih.gov Nonylphenol was found to be only a minor metabolite in this aerobic study, accounting for less than 0.4% of the initial NPE. nih.gov

Table 1: Key Biotransformation Products of 4-Nonylphenol Ethoxylates

Product Formation Pathway Environmental Significance
Short-chain NPEOs (e.g., NP₁EO, NP₂EO) Stepwise shortening of the ethoxylate chain Often more persistent and estrogenic than the parent compound
4-Nonylphenol (NP) Complete removal of the ethoxylate chain Persistent, bioaccumulative, and a known endocrine disruptor
Nonylphenol Ethoxy Carboxylates (NPECs) ω-carboxylation of the ethoxylate chain (aerobic) Intermediates in the aerobic degradation pathway

Photolytic and Other Abiotic Degradation Mechanisms

In addition to biodegradation, 4-Nonylphenol-¹³C₆ Monoethoxylate can undergo abiotic degradation, primarily through photolysis. Direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation, leading to its breakdown.

Studies on the photolysis of NPEOs have shown that it is a complex process. epa.gov The degradation is not limited to the shortening of the ethylene (B1197577) oxide (EO) side chains. Oxidation of both the alkyl and EO chains can occur, leading to intermediates with carboxylated and carbonylated chains of varying lengths. epa.gov Hydrogenation of the benzene (B151609) ring has also been observed. epa.gov The kinetics of NPEO photolysis can often be described by first-order reaction kinetics. epa.gov

Influence of Environmental Parameters on Degradation Rates (e.g., pH, Temperature, Organic Matter)

The rate of degradation of 4-Nonylphenol-¹³C₆ Monoethoxylate is significantly influenced by various environmental parameters.

Temperature: Temperature is a key factor affecting degradation rates. Increased temperatures generally enhance microbial activity, leading to faster aerobic and anaerobic degradation. nih.gov

pH: The pH of the environment can affect both microbial activity and the chemical properties of the compound. For instance, the activity of enzymes involved in degradation, such as acid phosphatase, is highly dependent on pH. nih.gov The optimal pH for NP biodegradation has been reported to be around 7.0. nih.gov

Organic Matter: The presence of dissolved organic matter, such as humic acids, can reduce the efficiency of photolytic degradation by absorbing UV light. epa.gov In biodegradation, the presence of other organic matter can sometimes inhibit the degradation of NPEOs. researchgate.net

Other Factors: The addition of substances like yeast extract and certain surfactants can enhance degradation rates, while heavy metals, some organic acids, and high salt concentrations can be inhibitory. nih.gov

Table 2: Influence of Environmental Parameters on NPEO Degradation

Parameter Effect on Degradation Rate Mechanism
Temperature Increases with rising temperature Enhances microbial and enzymatic activity
pH Optimal around neutral pH for biodegradation Affects enzyme conformation and activity
Organic Matter Can decrease photolysis; may inhibit biodegradation Light absorption; preferential substrate for microorganisms
Nutrients Presence enhances biodegradation Supports microbial growth and metabolism

| Inhibitors (e.g., heavy metals) | Decreases degradation | Toxic to microorganisms |

Kinetic Modeling of Environmental Fate Processes utilizing Labeled Compounds

Kinetic modeling is a crucial tool for predicting the environmental fate and transport of contaminants like 4-Nonylphenol-¹³C₆ Monoethoxylate. These models integrate various processes such as advection, dispersion, sorption, and degradation to estimate the concentration of the compound in different environmental compartments over time.

The use of labeled compounds such as 4-Nonylphenol-¹³C₆ Monoethoxylate provides high-quality data that is essential for the development and validation of accurate fate models. By precisely measuring the decline of the parent compound and the appearance of its metabolites, researchers can determine realistic degradation rate constants.

For example, a fate and transport model using the Water Quality Analysis Simulation Program (WASP) was developed to simulate the distribution of 4-NP in the Yong River in China. nih.gov Such models can quantify the relative importance of different removal processes. In that study, the combined effects of adsorption and degradation were found to significantly reduce the dissolved concentrations of 4-NP. nih.gov

Kinetic studies have often employed first-order models to describe the degradation of NPEOs and their metabolites. For instance, the in-stream attenuation of 4-nonylphenol has been modeled assuming first-order kinetics. nih.gov The use of ¹³C-labeled standards in these studies ensures the accuracy of the concentration data used to derive these kinetic parameters. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Nonylphenol-¹³C₆ Monoethoxylate
4-Nonylphenol
Nonylphenol Ethoxylates (NPEOs)
Nonylphenol Diethoxylate (NP₂EO)
Nonylphenol Monoethoxylate (NP₁EO)
Nonylphenol Ethoxy Carboxylates (NPECs)
Carboxylated Alkylphenoxy Ethoxy Carboxylates (CAPECs)
Geothrix
Holophaga
Aeromonas
Pelobacter
Pseudomonas
Delftia

Biotic Uptake, Bioaccumulation, and Biotransformation in Non Human Organisms Utilizing 4 Nonyl Phenol 13c6 Monoethoxylate

Uptake and Tissue Distribution in Aquatic Organisms (e.g., Fish, Invertebrates)

Studies on aquatic organisms reveal that nonylphenol (NP) and its ethoxylates are readily taken up from the environment, with distribution patterns varying by species and tissue type. In the catfish Heteropneustes fossilis, tissue accumulation of 4-NP was found to be dependent on both the dose and duration of exposure. tandfonline.com Generally, the highest concentrations are found in the brain, followed by the gills, kidney, liver, ovary, and muscle, with lower levels in the plasma. tandfonline.com

Research on juvenile rainbow trout (Oncorhynchus mykiss) using radiolabeled 4-nonylphenol (B119669) demonstrated a specific order of residue concentration 144 hours after exposure: bile >> feces >> liver > pyloric caecae > kidney > brain, gill, gonad, heart, plasma, skeletal muscle, and skin. nih.gov This indicates that while the compound is distributed throughout the organism, it is concentrated in organs associated with metabolism and excretion. nih.gov In contrast, only the parent compound was found in muscle tissue, suggesting it can act as a depot. nih.gov

Benthic invertebrates, which live in close contact with contaminated sediments, also show significant uptake. Studies on estuarine amphipods (Eohaustorius estuarius, Grandidierella japonica, and Corophium salmonis) demonstrated substantial bioaccumulation of NP from sediment. nih.gov These findings highlight that benthic organisms can be a significant reservoir of these compounds, making them available to higher trophic levels. nih.gov

Table 1: Tissue Accumulation of 4-Nonylphenol in Catfish (Heteropneustes fossilis)

Data shows differential accumulation in various tissues, with the brain recording the highest levels. tandfonline.com

TissueRelative Accumulation RankKey Observation
Brain1Highest accumulation observed. tandfonline.com
Gill2Significant accumulation, reflecting respiratory exposure. tandfonline.com
Kidney3High levels indicate a role in filtration and excretion. tandfonline.com
Liver4Associated with metabolic processing of the compound. tandfonline.com
Ovary5Indicates potential for reproductive system effects. tandfonline.com
Plasma6Lower levels compared to tissues, indicating transport. tandfonline.com
Muscle7Lowest accumulation among the measured tissues. tandfonline.com

Plant Uptake and Translocation Studies

The potential for plant uptake of nonylphenol and its ethoxylates is a key consideration, particularly when sewage sludge containing these compounds is applied to agricultural lands. nih.gov Research using labeled compounds has shown that plants can absorb these substances, primarily through their root systems. nih.gov

Studies on crested wheatgrass (Agropyron cristatum) using ¹⁴C-labeled nonylphenol (NP), nonylphenol tetraethoxylate (NPE4), and nonylphenol nonylethoxylate (NPE9) found that foliar tissue concentrations were 10-fold lower than root concentrations. nih.gov This suggests that while uptake into the roots occurs, translocation to the above-ground parts of the plant is limited. nih.govresearchgate.net Similarly, research on maize (Zea mays) and perennial ryegrass (Lolium perenne) in sludge-amended soil showed that direct removal of NP by plant uptake was negligible. nih.gov

The capacity for uptake and accumulation, often measured by the bioconcentration factor (BCF), varies between plant species. For instance, the mean BCF for NP was 0.16 in Zea mays and significantly higher at 3.69 in Lolium perenne. nih.gov In crested wheatgrass, the BCF for NP was found to be 1.0. nih.gov These findings indicate that root vegetables could have a higher potential for accumulation compared to leafy or fruit-bearing crops. researchgate.net

Table 2: Bioconcentration Factors (BCF) for Nonylphenol in Various Plant Species

BCF is calculated as the ratio of the chemical concentration in the plant to the concentration in the soil. nih.govnih.gov

Plant SpeciesBioconcentration Factor (BCF)Reference
Crested Wheatgrass (Agropyron cristatum)1.0 nih.gov
Maize (Zea mays)0.16 nih.gov
Perennial Ryegrass (Lolium perenne)3.69 nih.gov

Biotransformation Pathways in Vertebrate and Invertebrate Models (excluding human clinical data)

Once absorbed, 4-nonylphenol monoethoxylate and related compounds undergo biotransformation. In many environments and organisms, nonylphenol ethoxylates (NPEOs) are biodegraded, which involves the shortening of the ethoxylate chain. researchgate.netnih.gov This process can lead to the formation of short-chain NPEOs and ultimately 4-nonylphenol (4-NP), a more persistent and toxic metabolite. researchgate.net The subsequent transformation of 4-NP is a critical detoxification step.

The use of isotopic labels, such as the ¹³C₆ marker in 4-Nonyl Phenol-13C6 Monoethoxylate, is essential for identifying the metabolic fate of the compound. The label allows for unambiguous tracking of the carbon skeleton of the phenol (B47542) moiety through various enzymatic reactions.

In vertebrate models like the rainbow trout, the primary biotransformation pathways for 4-NP are hydroxylation and conjugation. nih.govnih.gov

Hydroxylation: Enzymes, likely from the cytochrome P450 family, introduce hydroxyl (-OH) groups onto either the aromatic ring or the nonyl side chain. nih.gov

Conjugation: Following hydroxylation, or acting on the parent compound directly, the phenolic group is conjugated with polar molecules to increase water solubility and facilitate excretion. The predominant metabolite found in trout bile is a glucuronide conjugate of 4-nonylphenol, formed via UDP-glucuronosyltransferase enzymes. nih.govnih.gov Sulfate conjugates have also been identified, particularly in studies using isolated liver cells (hepatocytes). nih.gov

These enzymatic processes convert the hydrophobic parent compound into more water-soluble metabolites that can be more easily eliminated from the body. nih.gov

Studies tracking the elimination of labeled nonylphenol from fish show biphasic depletion kinetics, meaning there is an initial rapid phase of elimination followed by a much slower one. nih.gov In rainbow trout, the beta-phase (slow) half-lives for residues in the muscle and liver were prolonged, at 99 hours. nih.gov

The primary routes of excretion for the metabolized compounds are through the bile and subsequently in the feces. nih.gov Radio-HPLC analysis of bile, liver, and feces reveals a profile of metabolites that includes glucuronide conjugates of both the parent 4-nonylphenol and its hydroxylated forms. nih.gov The persistence of the parent compound in muscle tissue, however, suggests the presence of a depot that can slowly release the compound over time, potentially maintaining its biological activity. nih.gov

Trophic Transfer and Food Web Accumulation Investigations in Ecological Systems

Trophic transfer is the movement of contaminants through a food web. While nonylphenol bioaccumulates in individual organisms, especially benthic invertebrates living in contaminated sediments, there is generally no evidence that it biomagnifies in aquatic food chains. researchgate.net Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in the food web. The lack of biomagnification is largely attributed to the ability of most organisms to metabolize and excrete nonylphenol. nih.gov

However, some studies have noted exceptions. An investigation in the Morro Bay estuary found evidence of trophic dilution for most of the food web, but observed biomagnification between specific trophic links, such as from mussels to sea otters (Biomagnification Factor of 10.9). researchgate.net Another study demonstrated that the microalga Isochrysis galbana could bioconcentrate NP by a factor of nearly 7,000. tandfonline.com When crustaceans (Artemia fransiscana) consumed these algae, they metabolized most of the ingested NP. tandfonline.com Yet, when fish consumed NP-laden food, it resulted in measurable physiological effects. tandfonline.com

These findings suggest that while widespread biomagnification is not a primary concern for nonylphenol, its transfer through the food web can still occur and represents a potential risk to organisms at various trophic levels, particularly through dietary exposure. tandfonline.comnih.gov

Table 3: Accumulation Factors of Nonylphenol in Estuarine Invertebrates

The Biota-Sediment Accumulation Factor (BSAF) indicates the uptake of a chemical from sediment by an organism. nih.gov

SpeciesMean Biota-Sediment Accumulation Factor (BSAF) RangeReference
Eohaustorius estuarius (Amphipod)8.1 - 33.9 nih.gov
Grandidierella japonica (Amphipod)4.6 - 17.2 nih.gov
Corophium salmonis (Amphipod, male)7.1 (average) nih.gov
Corophium salmonis (Amphipod, female)16.0 (average) nih.gov

Application of 4 Nonyl Phenol 13c6 Monoethoxylate in Mechanistic Environmental Research

Tracing Sources and Pathways of Nonylphenol Ethoxylate Contamination in Engineered and Natural Systems

The widespread use of nonylphenol ethoxylates (NPEOs) in industrial and domestic products has led to their significant release into the environment. epa.gov These compounds and their degradation products, such as nonylphenol (NP), are of concern due to their potential toxicity and endocrine-disrupting properties. researchgate.netumweltprobenbank.de The use of ¹³C-labeled 4-Nonyl Phenol (B47542) Monoethoxylate (4-NP1EO) is instrumental in identifying the sources and tracing the pathways of NPEO contamination.

By introducing a known quantity of ¹³C-labeled 4-NP1EO into a system, such as a wastewater treatment plant or a river, researchers can track its movement and transformation. nih.govtandfonline.com This tracer acts as a distinct marker that can be differentiated from the background levels of unlabeled NPEOs already present in the environment. This allows for the precise determination of how these contaminants are transported through various environmental compartments, including water, sediment, and biota. usda.gov

For instance, studies have utilized ¹³C-labeled surrogates to accurately quantify the concentrations of various NPEOs in both the influent and effluent of sewage treatment plants. researchgate.netnih.gov This helps in assessing the removal efficiency of these facilities and identifying them as significant point sources of NPEO pollution into receiving water bodies. The primary routes of entry for NP and NPEOs into the environment include industrial and municipal wastewater effluents, landfill leachate, and the application of sewage sludge to agricultural lands. canada.ca

Elucidating Biogeochemical Cycles of Anthropogenic Organic Contaminants using Stable Isotopes

Understanding the biogeochemical cycling of anthropogenic organic contaminants like NPEOs is crucial for predicting their environmental persistence and impact. Stable isotope tracing, using compounds like 4-Nonyl Phenol-¹³C₆ Monoethoxylate, offers a robust method to unravel the complex degradation and transformation processes that these pollutants undergo.

In the environment, NPEOs can biodegrade into more persistent and often more toxic metabolites, including nonylphenol (NP) and shorter-chain NPEOs. umweltprobenbank.deresearchgate.net The use of ¹³C-labeled 4-NP1EO allows researchers to follow these degradation pathways in detail. By analyzing the isotopic composition of the parent compound and its breakdown products over time, scientists can determine the rates and mechanisms of these transformations.

This approach is particularly valuable for distinguishing between biotic and abiotic degradation processes and for understanding the role of different microbial communities in the breakdown of NPEOs. The insights gained from these studies are essential for developing a comprehensive understanding of the environmental fate of these contaminants.

Interactive Data Table: Example of Isotope Tracer Study in a Simulated Aquatic Environment

Time (days)Concentration of ¹³C-4-NP1EO (µg/L)Concentration of ¹³C-NP (µg/L)
010.00.0
76.52.1
143.24.8
281.16.9

This table illustrates a hypothetical degradation of ¹³C-labeled 4-NP1EO into its metabolite, ¹³C-NP, over time in a controlled experimental setup.

Research on Environmental Remediation Strategies and Efficacy Assessment using Labeled Spikes

Developing effective remediation strategies for environments contaminated with NPEOs is a significant challenge. The use of ¹³C-labeled 4-NP1EO as a "labeled spike" provides a precise method for evaluating the performance of various cleanup technologies.

In this application, a known amount of the labeled compound is added to a contaminated sample (e.g., soil or water) before a remediation treatment is applied. By measuring the concentration of the ¹³C-labeled compound before and after the treatment, researchers can accurately quantify the removal efficiency of the remediation process for that specific contaminant. This method overcomes the difficulty of measuring small changes in the concentration of the unlabeled contaminant against a high background level.

This technique has been instrumental in assessing the effectiveness of various remediation approaches, such as bioremediation, advanced oxidation processes, and phytoremediation, for NPEO-contaminated sites. The data generated from these studies are critical for optimizing remediation strategies and ensuring their effectiveness in real-world applications.

Development of Predictive Models for Environmental Exposure and Fate based on Tracer Studies

Predictive environmental models are essential tools for assessing the potential risks of chemical contaminants and for informing regulatory decisions. nih.govepa.gov Tracer studies using compounds like 4-Nonyl Phenol-¹³C₆ Monoethoxylate provide high-quality data that are crucial for the development and validation of these models.

By providing accurate measurements of transport, transformation, and partitioning rates, these tracer studies help to parameterize and calibrate environmental fate and exposure models. mdpi.com These models can then be used to predict the concentrations of NPEOs and their degradation products in various environmental compartments under different release scenarios.

For example, data from tracer studies can be used to refine models that predict the downstream concentration of NPEOs in a river following their discharge from a wastewater treatment plant. These models are vital for conducting risk assessments and for establishing safe discharge limits for industrial and municipal sources. The integration of data from tracer studies enhances the accuracy and reliability of these predictive models, making them more effective tools for environmental management.

Advanced Research Perspectives and Emerging Methodologies

Integration with Non-Targeted Screening and High-Resolution Mass Spectrometry for Metabolite Discovery

The integration of isotopically labeled compounds like 4-Nonylphenol-13C6 Monoethoxylate with non-targeted screening (NTS) and high-resolution mass spectrometry (HRMS) represents a powerful synergy for identifying novel degradation products and metabolites. In this approach, the sample is analyzed for all detectable compounds, not just a predetermined list. The unique isotopic signature of the 13C-labeled parent compound and its subsequent metabolites makes them stand out from the complex background matrix of environmental samples.

This technique, sometimes referred to as isotopic ratio outlier analysis (IROA), leverages the predictable mass shift and isotopic pattern created by the 13C atoms. When a sample containing the labeled compound is analyzed by HRMS, the instrument can distinguish between naturally occurring compounds and those originating from the labeled tracer. This significantly simplifies the process of identifying previously unknown metabolites, providing a more complete picture of the contaminant's degradation pathway. The exact mass measurements provided by HRMS further aid in the tentative identification of these transformation products by providing their elemental composition.

Table 1: Application of High-Resolution Mass Spectrometry in Metabolite Discovery

FeatureDescriptionBenefit in Conjunction with 4-Nonylphenol-13C6 Monoethoxylate
Non-Targeted Screening (NTS) Comprehensive analysis of all detectable compounds in a sample.Enables the discovery of unexpected or unknown degradation products of 4-Nonylphenol-13C6 Monoethoxylate.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements of ions.Allows for the determination of the elemental composition of metabolites, facilitating their identification.
Isotopic Signature The unique pattern of isotopes in the labeled compound.The distinct 13C signature of 4-Nonylphenol-13C6 Monoethoxylate and its metabolites allows for their clear differentiation from background noise in complex samples.

Application in Omics Technologies (e.g., Metagenomics, Proteomics) for Microbial Degradation Studies

The application of "omics" technologies, such as metagenomics and proteomics, in conjunction with isotopically labeled compounds is revolutionizing our understanding of microbial degradation processes. Stable Isotope Probing (SIP) is a key technique in this field. By introducing a 13C-labeled substrate like 4-Nonylphenol-13C6 Monoethoxylate into a microbial community, researchers can trace the flow of the labeled carbon into the cellular machinery of the microorganisms responsible for its degradation.

In metagenomics-SIP, DNA from the microbial community is extracted and the "heavy" DNA containing the 13C label is separated from the "light" (unlabeled) DNA. Sequencing this heavy DNA allows for the identification of the specific microorganisms that have assimilated the labeled carbon, thus identifying the primary degraders.

Proteomics-SIP follows a similar principle but focuses on the proteins. By identifying the proteins that become labeled with 13C, researchers can gain insights into the specific metabolic pathways and enzymes involved in the degradation of 4-Nonylphenol-13C6 Monoethoxylate. This provides a functional understanding of the degradation process at a molecular level.

Table 2: Omics Technologies in Microbial Degradation Studies

Omics TechnologyPrincipleInsights Gained from 4-Nonylphenol-13C6 Monoethoxylate
Metagenomics-SIP Separation and sequencing of 13C-labeled DNA.Identification of the specific microbial species responsible for the degradation of 4-Nonylphenol-13C6 Monoethoxylate.
Proteomics-SIP Identification of 13C-labeled proteins.Elucidation of the specific enzymes and metabolic pathways involved in the breakdown of 4-Nonylphenol-13C6 Monoethoxylate.

Future Directions in Isotopic Tracer Design and Synthesis for Complex Environmental Contaminants

The synthesis of isotopically labeled compounds is a critical aspect of their application in environmental research. The manufacturing of nonylphenol ethoxylates typically involves the alkylation of phenol (B47542) with nonene, followed by ethoxylation. Creating a 13C-labeled version like 4-Nonylphenol-13C6 Monoethoxylate requires the incorporation of 13C atoms into the precursor molecules, a process that can be complex and costly.

Future research in this area is focused on several key aspects:

Multi-element Labeling: The development of tracers labeled with multiple stable isotopes (e.g., 13C and 15N) can provide even more detailed information about degradation pathways and environmental fate.

Position-Specific Labeling: Synthesizing tracers with the isotopic label at specific positions within the molecule can help to elucidate the exact mechanisms of bond cleavage during degradation.

Cost-Effective Synthesis: Developing more efficient and economical methods for synthesizing labeled compounds will make these powerful tools more accessible to a wider range of researchers.

Expanding the Library of Labeled Standards: There is a growing need for a wider variety of isotopically labeled standards for a broader range of complex environmental contaminants to improve the accuracy and reliability of environmental analyses.

Challenges and Opportunities in Long-Term Environmental Monitoring Programs Utilizing Isotopic Labels

The use of isotopically labeled compounds in long-term environmental monitoring programs presents both challenges and significant opportunities.

Challenges:

Cost and Availability: The expense of synthesizing and purchasing labeled compounds can be a limiting factor for large-scale, long-term monitoring.

Isotopic Dilution: Over time, the labeled compound can become diluted in the environment, making it more difficult to detect and quantify.

Potential for Altered Behavior: While isotopic labeling is designed to be non-invasive, there is a small possibility that the difference in mass could slightly alter the physical or chemical behavior of the compound over long periods.

Data Interpretation: The large and complex datasets generated by these studies require sophisticated data analysis techniques and expertise.

Opportunities:

Source Tracking: Isotopic signatures can be used to trace the origin and transport of contaminants in the environment.

Quantifying Degradation: The rate of disappearance of the labeled compound can provide a direct measure of its degradation rate in a specific environment.

Q & A

Q. What analytical techniques are recommended for detecting 4-Nonyl Phenol-13C6 Monoethoxylate in environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) is typically used to preconcentrate the compound from water or sludge, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification. For nonpolar matrices (e.g., soils), Pressurized Liquid Extraction (PLE) with acetone or methanol is effective .
  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, but derivatization steps may introduce variability. Cross-validate with isotope-labeled internal standards (e.g., 13C6-labeled analogs) to correct for matrix effects .

Q. How should isotopically labeled standards (e.g., 13C6) be prepared for accurate quantification?

Methodological Answer:

  • Use isotope dilution mass spectrometry (IDMS) with 13C6-labeled analogs to minimize matrix interference. Prepare stock solutions in nonpolar solvents (e.g., nonane or acetone) at concentrations ≤100 µg/mL to ensure stability. Validate purity via HPLC-UV/FLD and confirm isotopic enrichment using high-resolution mass spectrometry (HRMS) .

Q. What are the critical storage conditions for this compound standards?

Methodological Answer:

  • Store solutions at −20°C in amber vials to prevent photodegradation. For solid standards, maintain 0–6°C under inert gas (e.g., argon) to avoid oxidation. Always check the Certificate of Analysis (CoA) for batch-specific stability data .

Advanced Research Questions

Q. How can researchers address matrix interference when quantifying trace levels in complex environmental samples?

Methodological Answer:

  • Implement matrix-matched calibration curves using blank samples spiked with the analyte. Use cleanup steps like silica gel chromatography or gel permeation chromatography (GPC) to remove co-extracted lipids and humic acids. Validate recovery rates with 13C6-labeled surrogates .

Q. What experimental strategies resolve structural isomer ambiguity in branched this compound?

Methodological Answer:

  • Employ chiral chromatography columns (e.g., β-cyclodextrin phases) to separate branched isomers. Pair with tandem MS/MS fragmentation to differentiate isomers based on unique product ion ratios. Reference commercial isomer-specific standards (e.g., 4-(1,3-dimethyl-1-ethylpentyl)phenol-13C6) for confirmation .

Q. How does temperature impact the degradation kinetics of this compound in activated sludge systems?

Methodological Answer:

  • Conduct aerobic biodegradation assays at 20–30°C, monitoring degradation products (e.g., nonylphenol carboxylates) via LC-MS. Use Arrhenius modeling to extrapolate rate constants. Note that branched isomers degrade slower than linear counterparts due to steric hindrance .

Q. What methodologies reconcile contradictory data on environmental persistence across studies?

Methodological Answer:

  • Perform interlaboratory comparisons using standardized protocols (e.g., ISO/CD 18857-2). Validate extraction efficiency with 13C6-labeled spikes and control for photolytic degradation during sampling. Use long-term stability studies to assess half-lives in sediment-water systems .

Q. How can chronic toxicity assays be designed to evaluate metabolic disruption in aquatic organisms?

Methodological Answer:

  • Use sublethal endpoints (e.g., vitellogenin induction in fish) over 21–28 day exposures. Pair with biotransformation studies using LC-HRMS to identify metabolites (e.g., hydroxylated derivatives). Include positive controls (e.g., 17β-estradiol) and validate with QSAR models .

Q. What advanced techniques improve sensitivity for ultratrace quantification in drinking water?

Methodological Answer:

  • Apply on-line SPE-LC-MS/MS with a detection limit of 0.1 ng/L. Use large-volume injection (LVI) for GC-MS analysis. Confirm results with isotope dilution quantification using 13C6-labeled analogs to correct for ionization suppression .

Q. How can sample preservation protocols minimize analyte loss during long-term storage?

Methodological Answer:

  • Acidify water samples to pH 2–3 with HCl to inhibit microbial activity. Store in glass (not plastic) containers at 4°C with NaN3 (0.1% w/v) as a bacteriostatic agent. For solid samples, lyophilize and store in vacuum-sealed bags with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.